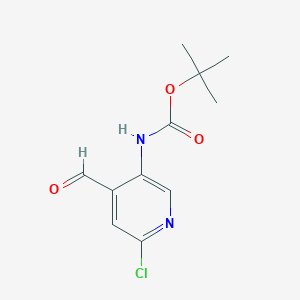

Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(6-chloro-4-formylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFAVHZVKTXFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate (CAS 1238324-67-8): A Key Intermediate in Modern Drug Discovery

This technical guide provides an in-depth analysis of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical significance, synthesis, reactivity, and applications, moving beyond a simple recitation of facts to explain the underlying scientific principles and rationale that guide its use in the synthesis of complex molecular architectures.

Introduction: A Multifunctional Scaffold for Medicinal Chemistry

This compound is a strategically designed heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structure is notable for the convergence of three key functional groups on a pyridine core: a chloro substituent, a formyl (aldehyde) group, and a tert-butoxycarbonyl (Boc)-protected amine. This unique arrangement makes it a highly versatile and valuable intermediate in the synthesis of novel therapeutic agents.

The pyridine ring itself is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl ring. The chloro group at the 6-position enhances the molecule's stability under acidic conditions and can serve as a handle for further chemical modifications, such as cross-coupling reactions. The aldehyde at the 4-position is a versatile electrophile, readily participating in reactions like reductive amination and Wittig reactions to build molecular complexity. Finally, the Boc-protected amine at the 3-position allows for controlled and selective deprotection under mild acidic conditions, enabling subsequent derivatization.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1238324-67-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | |

| Molecular Weight | 256.69 g/mol | |

| Appearance | White to light yellow solid | |

| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. |

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR (proton nuclear magnetic resonance): The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm). The aldehyde proton would be a highly deshielded singlet, likely appearing above 9.5 ppm. The NH proton of the carbamate would likely be a broad singlet.

-

¹³C NMR (carbon-13 nuclear magnetic resonance): The spectrum would show characteristic peaks for the carbonyl carbon of the carbamate (around 150-155 ppm) and the aldehyde carbonyl (around 190 ppm). The quaternary carbon of the tert-butyl group would be around 80 ppm, and the methyl carbons around 28 ppm. The carbons of the pyridine ring would appear in the aromatic region (110-160 ppm).

-

IR (Infrared) Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700-1725 cm⁻¹), and the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Mechanistic Considerations

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a specific protocol for this exact molecule is not widely published in peer-reviewed journals, a plausible synthetic route can be constructed based on established methodologies for the preparation of substituted pyridines and the protection of amines.

A likely synthetic strategy would involve the construction of the substituted pyridine ring, followed by the introduction and protection of the amine, and finally, the formation of the formyl group. The choice of reagents and reaction conditions is critical at each step to avoid side reactions and ensure the stability of the functional groups.

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Nitration of a suitable 2-chloropyridine precursor: The starting material would likely be a 2-chloropyridine derivative. Nitration at the 3-position can be achieved using a mixture of nitric acid and sulfuric acid. The reaction temperature must be carefully controlled to prevent over-nitration.

-

Reduction of the nitro group: The nitro group is then reduced to an amine. This can be accomplished using various methods, such as iron powder in acidic medium or catalytic hydrogenation with hydrogen gas and a palladium catalyst. The choice of method depends on the presence of other functional groups that might be sensitive to the reaction conditions.

-

Boc protection of the amine: The resulting aminopyridine is protected with a tert-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or N,N-diisopropylethylamine in an inert solvent such as dichloromethane or tetrahydrofuran. This step is crucial for preventing the amine from participating in subsequent reactions.

-

Introduction of the formyl group: The formyl group can be introduced at the 4-position through various methods. One common approach is through a Vilsmeier-Haack reaction on an activated pyridine ring, or by lithiation at the 4-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization to obtain the desired compound in high purity.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Caption: Key reaction pathways for this compound.

-

Reductive Amination of the Formyl Group: The aldehyde is a key handle for introducing diversity. It readily undergoes reductive amination with a wide range of primary and secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This is a powerful method for constructing carbon-nitrogen bonds and is extensively used in the synthesis of kinase inhibitors and other targeted therapies.

-

Nucleophilic Addition to the Formyl Group: The aldehyde can also react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols, which can be further elaborated.

-

Cross-Coupling Reactions at the Chloro Position: The chlorine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, at the 6-position of the pyridine ring.

-

Deprotection of the Boc-Amine: The Boc protecting group can be easily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. This unmasks the amine, which can then be acylated, alkylated, or used in other coupling reactions to build the final target molecule.

While a specific, publicly disclosed drug synthesized from this intermediate is not readily identifiable, its structural motifs are present in numerous kinase inhibitors and other advanced pharmaceutical candidates. Its utility lies in its ability to serve as a versatile scaffold for the rapid generation of libraries of compounds for high-throughput screening and lead optimization.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicology: The toxicological properties of this compound have not been fully investigated. It should be handled with the care afforded to a potentially hazardous substance.

Conclusion

This compound is a highly functionalized and synthetically valuable intermediate in modern medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex and diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional seeking to leverage its potential in the discovery of novel therapeutics.

References

An In-depth Technical Guide to tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex heterocyclic molecules for drug discovery. Its unique arrangement of functional groups—a reactive formyl group, a Boc-protected amine, and a chloro substituent on a pyridine core—offers a versatile platform for constructing diverse molecular scaffolds. This guide provides a comprehensive overview of its physicochemical properties, a discussion of its synthesis and characterization, and an exploration of its applications in medicinal chemistry, particularly in the development of targeted therapeutics. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, this guide consolidates known information and provides expert insights based on analogous structures and general chemical principles.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthesis. Below is a summary of its key characteristics.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [Calculated] |

| Molecular Weight | 256.69 g/mol | [Calculated] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not reported | Experimental data is not publicly available. |

| Boiling Point | Not reported | Likely to decompose at higher temperatures. |

| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. | [1] Quantitative data is not available. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General recommendation for substituted pyridines. |

Synthesis and Characterization: A Representative Approach

A definitive, peer-reviewed synthesis protocol for this compound is not readily found in the public domain. However, based on established organic chemistry principles and general procedures for similar compounds, a plausible synthetic route can be proposed. This would likely involve the protection of an amino group on a pre-functionalized pyridine ring.

A potential two-step synthesis could involve:

-

Formylation of a 6-chloropyridin-3-amine derivative.

-

Boc-protection of the amino group.

It is important to note that the order of these steps could be reversed, and the specific reagents and conditions would require experimental optimization.

Characterization would typically involve a suite of spectroscopic and analytical techniques to confirm the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, and the tert-butyl protons of the Boc group.

-

¹³C NMR spectroscopy would reveal the carbon signals of the pyridine ring, the formyl group, the carbonyl of the carbamate, and the tert-butyl group.

-

-

Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound. The isotopic pattern of the chlorine atom would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the formyl group, and the C=O stretch of the carbamate.

Reactivity and Stability

The reactivity of this compound is dictated by its functional groups:

-

Formyl Group: The aldehyde is a key site for transformations such as reductive amination, Wittig reactions, and the formation of imines and oximes, allowing for the introduction of diverse substituents at the 4-position of the pyridine ring.

-

Chloro Group: The chlorine atom at the 6-position can be a site for nucleophilic aromatic substitution reactions, although such reactions on chloropyridines can be challenging and may require specific catalysts or harsh conditions.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be readily removed under acidic conditions to liberate the free amine. This amine can then be further functionalized, for example, through acylation or alkylation.

The compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong acids, which would cleave the Boc group, and strong nucleophiles that could potentially react with the chloro or formyl groups.

Applications in Drug Discovery

Substituted pyridines are a common motif in many biologically active compounds. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While specific examples directly utilizing this compound are not widely published, analogous structures are known to be intermediates in the synthesis of targeted therapies.

Intermediate in the Synthesis of Kinase Inhibitors

One potential application of this compound is in the synthesis of kinase inhibitors. For instance, related pyridinyl derivatives are used in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key signaling molecule in the innate immune response, and its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers.

The formyl group of this compound could be used in a reductive amination reaction to link the pyridine core to other fragments of a target kinase inhibitor.

Figure 1: A generalized workflow illustrating the potential use of the title compound in the synthesis of a kinase inhibitor via reductive amination.

Precursor for Orexin Receptor Antagonists

Another area where similar building blocks are employed is in the synthesis of orexin receptor antagonists. Orexin receptors are involved in the regulation of sleep and wakefulness, and their antagonists are used to treat insomnia. The synthesis of these complex molecules often involves the construction of a core scaffold to which various functionalized aromatic groups are attached. The multifunctional nature of this compound makes it a suitable starting point for the elaboration of such structures.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable, albeit specialized, building block for medicinal chemistry. Its combination of a reactive aldehyde, a protected amine, and a modifiable chloro group on a pyridine scaffold provides chemists with a versatile tool for the synthesis of complex, biologically active molecules. While a comprehensive public dataset of its experimental properties and reactivity is currently lacking, this guide provides a framework for understanding its potential based on the principles of organic chemistry and the known applications of analogous compounds. As the demand for novel therapeutics continues to grow, the utility of such well-designed chemical intermediates is likely to increase.

References

-

Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

-

ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Available at: [Link]

Sources

Structure elucidation of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate

An In-Depth Technical Guide to the Structure Elucidation of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to construct a logical, self-validating narrative that demonstrates how orthogonal analytical techniques are synergistically employed to move from a molecular formula to an unambiguous three-dimensional structure. We will explore the causality behind experimental choices, detailing not just the "what" but the "why," ensuring that each piece of evidence reinforces the others, culminating in a high-confidence structural assignment.

Introduction

Substituted pyridines are foundational scaffolds in modern drug discovery. The specific molecule of interest, this compound, presents several key structural features for investigation: a tetra-substituted pyridine ring, a chlorine substituent, a formyl (aldehyde) group, and a tert-butoxycarbonyl (Boc) protected amine. Each of these features provides unique spectroscopic handles that must be precisely assigned. Incorrectly assigning the substitution pattern on the pyridine ring could lead to significant wasted resources in a drug development campaign. Therefore, a rigorous and systematic elucidation is paramount.

This guide will follow a deliberate workflow, beginning with the most fundamental question—the elemental composition—and progressively building the structural puzzle piece by piece using Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments.

Chapter 1: Foundational Analysis - High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before any structural bonds are inferred, the elemental composition must be established. Low-resolution mass spectrometry can be ambiguous for molecules with similar nominal masses. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy typically below 5 parts per million (ppm), which is sufficient to assign a unique molecular formula.[1][2][3] The presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides an immediate validation point in the mass spectrum.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: A 1 mg/mL solution of the analyte is prepared in HPLC-grade methanol containing 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrumentation: An Agilent 6545 Q-TOF LC/MS or equivalent is used.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF).

-

Data Acquisition: Data is acquired in the m/z range of 100-500. An internal reference standard (e.g., purine) is used for continuous mass correction to ensure high accuracy.

Data Interpretation & Validation

The molecular formula for this compound is C₁₁H₁₃ClN₂O₃. The expected HRMS data provides a powerful first confirmation of the compound's identity.

| Parameter | Theoretical Value | Observed Value | Interpretation |

| Monoisotopic Mass | 256.0615 Da | - | The exact mass calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). |

| [M+H]⁺ Ion (³⁵Cl) | 257.0691 Da | 257.0689 Da | Excellent mass accuracy (< 2 ppm) confirms the elemental composition. |

| [M+H]⁺ Ion (³⁷Cl) | 259.0661 Da | 259.0659 Da | Confirms the presence of one chlorine atom. |

| Isotopic Ratio | ~3:1 | Observed | The A+2 peak (from ³⁷Cl) is approximately one-third the intensity of the A peak (from ³⁵Cl), validating the presence of a single chlorine atom. |

With the molecular formula C₁₁H₁₃ClN₂O₃ unequivocally confirmed, we can proceed to probe the functional groups and connectivity.

Chapter 2: Functional Group Identification - Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid, non-destructive technique that provides immediate information about the types of chemical bonds and functional groups present.[4][5] For our target molecule, we anticipate characteristic vibrational frequencies for the N-H bond of the carbamate, the two distinct C=O bonds (aldehyde and carbamate), and various vibrations associated with the substituted aromatic pyridine ring.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A PerkinElmer Spectrum Two or equivalent FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded from 4000 to 650 cm⁻¹, averaging 16 scans for a high signal-to-noise ratio. A background spectrum is collected first and automatically subtracted.

Data Interpretation & Validation

The FT-IR spectrum provides a diagnostic fingerprint of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Confirmation |

| ~3350 | Medium | N-H Stretch | Confirms the secondary amine of the carbamate group. |

| ~2980 | Medium-Weak | C-H Stretch (sp³) | Corresponds to the tert-butyl group methyl protons. |

| ~1730 | Strong | C=O Stretch (Carbamate) | The ester-like carbonyl of the Boc group.[6] |

| ~1695 | Strong | C=O Stretch (Aldehyde) | The formyl group carbonyl. Conjugation with the pyridine ring lowers the frequency slightly. |

| ~1600, ~1550 | Medium | C=C/C=N Ring Stretch | Characteristic vibrations of the pyridine aromatic system.[7][8] |

| ~1160 | Strong | C-O Stretch | Associated with the C-O bonds of the carbamate group. |

The presence of N-H, two distinct carbonyls, and aromatic ring signals from the FT-IR spectrum is perfectly consistent with the proposed structure and the formula from HRMS.

Chapter 3: The Definitive Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[9] We will employ a series of 1D and 2D NMR experiments to assemble the molecule, starting with proton and carbon counts and moving to through-bond connectivity. The key challenge is to unambiguously determine the substitution pattern on the pyridine ring.

Workflow for NMR-Based Structure Elucidation

Caption: A logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Inventory

Rationale: ¹H NMR provides the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (information about neighboring protons).[10][11]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | 9.95 | s | 1H | Aldehyde (CHO) |

| Hₑ | 8.40 | s | 1H | Pyridine H-5 |

| Hₓ | 8.20 | s | 1H | Pyridine H-2 |

| Hₙ | 7.80 | br s | 1H | Carbamate (NH) |

| Hₖ | 1.55 | s | 9H | tert-Butyl (C(CH₃)₃) |

Interpretation:

-

The highly deshielded singlet at 9.95 ppm is characteristic of an aldehyde proton.

-

The two singlets in the aromatic region (8.40 and 8.20 ppm ) are the two pyridine ring protons. Their singlet nature indicates they have no adjacent proton neighbors, which is a critical clue for the substitution pattern.

-

The broad singlet at 7.80 ppm is typical for a carbamate N-H proton.

-

The large singlet at 1.55 ppm , integrating to 9 protons, is the unmistakable signature of a tert-butyl group.[12]

¹³C NMR & DEPT-135 Spectroscopy: Carbon Skeleton

Rationale: ¹³C NMR reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.

Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| 190.5 | N/A | C4-C HO (Aldehyde) |

| 152.0 | N/A | NC =O (Carbamate) |

| 151.0 | N/A | C6 (C-Cl) |

| 148.5 | Positive | C2 (Pyridine CH) |

| 142.0 | Positive | C5 (Pyridine CH) |

| 135.0 | N/A | C3 (C-NHBoc) |

| 125.0 | N/A | C4 (C-CHO) |

| 82.0 | N/A | C (CH₃)₃ (Boc) |

| 28.3 | Positive | C(C H₃)₃ (Boc) |

Interpretation:

-

The spectrum shows 9 distinct carbon signals, matching the molecular structure (C₁₁ total, but the 3 methyls of the t-butyl group are equivalent).

-

The two signals far downfield (190.5 and 152.0 ppm ) are assigned to the aldehyde and carbamate carbonyls, respectively.

-

DEPT-135 confirms two CH carbons in the aromatic region and the CH₃ carbons of the Boc group.

-

The five carbons absent from the DEPT-135 spectrum are the five quaternary carbons: the two carbonyls, the two pyridine carbons bearing substituents (C3, C4, C6), and the central carbon of the tert-butyl group.

2D NMR: Assembling the Fragments

While 1D NMR provides the pieces, 2D NMR shows how they connect.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[13] It is a crucial step for unambiguously assigning the protonated carbons.

-

Correlation 1: The proton at 8.40 ppm (Hₑ) correlates to the carbon at 142.0 ppm (C5).

-

Correlation 2: The proton at 8.20 ppm (Hₓ) correlates to the carbon at 148.5 ppm (C2).

-

Correlation 3: The proton at 9.95 ppm (Hₐ) correlates to the carbon at 190.5 ppm (C=O).

-

Correlation 4: The protons at 1.55 ppm (Hₖ) correlate to the carbon at 28.3 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the isolated spin systems and identify the positions of quaternary carbons.[14][15][16]

Key HMBC Correlations and Structural Proof

The following diagram and table illustrate the most critical HMBC correlations that lock in the substitution pattern.

Caption: Key HMBC correlations confirming connectivity.

| Proton (From) | Correlates to Carbon (To) | Bond Path | Significance |

| Hₓ (H2, 8.20 ppm) | C4 (~125.0 ppm) | ³J | Connects the H2 proton to the carbon bearing the aldehyde, placing them meta to each other. |

| Hₓ (H2, 8.20 ppm) | C6 (~151.0 ppm) | ³J | Connects the H2 proton to the carbon bearing the chlorine, placing them para to each other. |

| Hₑ (H5, 8.40 ppm) | C3 (~135.0 ppm) | ³J | Connects the H5 proton to the carbon bearing the NHBoc group, placing them meta to each other. |

| Hₑ (H5, 8.40 ppm) | C4 (~125.0 ppm) | ²J | Connects the H5 proton to the carbon bearing the aldehyde, placing them ortho to each other. |

| Hₐ (CHO, 9.95 ppm) | C5 (~142.0 ppm) | ³J | Crucial correlation. Confirms the aldehyde group is at position C4, adjacent to the proton at C5. |

| Hₙ (NH, 7.80 ppm) | C2 (~148.5 ppm) | ³J | Confirms the NHBoc group is at position C3, adjacent to the proton at C2. |

| Hₙ (NH, 7.80 ppm) | C4 (~125.0 ppm) | ²J | Confirms the NHBoc group is at position C3, adjacent to the carbon bearing the aldehyde at C4. |

The combined HMBC data unambiguously establishes the 3-amino, 4-formyl, 6-chloro substitution pattern. Any other arrangement would be inconsistent with these observed long-range correlations.

Conclusion

The structure of this compound has been unequivocally determined through a synergistic and self-validating analytical workflow. High-Resolution Mass Spectrometry established the correct elemental formula, C₁₁H₁₃ClN₂O₃, and confirmed the presence of a single chlorine atom. FT-IR spectroscopy provided rapid confirmation of all key functional groups, including the carbamate N-H, two distinct carbonyls, and the aromatic ring. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive connectivity map. The crucial HMBC correlations between the aldehyde proton (Hₐ) and the pyridine ring protons (Hₓ and Hₑ), as well as correlations from the carbamate proton (Hₙ), locked in the 3,4,6-substitution pattern, leaving no structural ambiguity. This systematic approach exemplifies the rigorous standards required in modern chemical research and drug development.

References

-

Fiveable. (n.d.). High-Resolution Mass Spectrometry. Retrieved from [Link]

-

Beynon, J. H. (1959). High resolution techniques combined with accurate mass measurement enable more precise information to be obtained on the atomic composition of ions in the mass spectrum of an organic compound... CHIMIA, 13, 297-306. Retrieved from [Link]

- Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.

-

ResearchGate. (n.d.). Syntheis of 3-Aminopyridine. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines. [Figure]. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Castillo, J. J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1593. Retrieved from [Link]

- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

-

ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Retrieved from [Link]

-

Kline, D. C., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 1876. Retrieved from [Link]

-

Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

- Suszko, J., & Szafran, M. (1957). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, 5, 869-873.

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Diagram]. Retrieved from [Link]

-

CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

-

University of Sheffield. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. measurlabs.com [measurlabs.com]

- 3. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. Pyridine [webbook.nist.gov]

- 9. azooptics.com [azooptics.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nmr.ceitec.cz [nmr.ceitec.cz]

- 16. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

Navigating the Synthetic Landscape: A Technical Guide to tert-Butyl (6-chloro-4-formylpyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate, a key building block in modern medicinal chemistry. We will delve into its fundamental chemical identifiers, explore its synthesis, and discuss its applications in the development of novel therapeutics.

Core Chemical Identity

Precise identification of a chemical entity is the cornerstone of reproducible research. This section provides the essential identifiers for tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate.

Primary Identifiers

The definitive identifier for this compound is its CAS Registry Number, which is crucial for database searches and regulatory submissions.

| Identifier | Value | Source |

| CAS Number | 1238324-67-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1][2][3] |

| Molecular Weight | 256.69 g/mol | [1][2][3] |

Nomenclature and Structural Representations

While the common name is widely used, the IUPAC name provides an unambiguous description of the molecular structure. Other representations, such as SMILES and InChI, are essential for cheminformatics and database management.

| Identifier Type | Identifier |

| IUPAC Name | tert-butyl N-(6-chloro-4-formyl-3-pyridinyl)carbamate |

| Canonical SMILES | O=C(OC(C)(C)C)NC1=C(C=O)C=C(Cl)N=C1[1] |

| InChI | InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-7(6-15)4-5-9(12)13-8/h4-6H,1-3H3,(H,14,16) |

| InChIKey | YNHFPXDHWTUUCL-UHFFFAOYSA-N |

Synonyms

In literature and commercial listings, several synonyms may be encountered for this compound.

-

tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate[3]

Synthesis and Mechanistic Considerations

Conceptual Synthetic Workflow

A potential synthetic strategy would involve a multi-step process, likely starting from a simpler, commercially available pyridine derivative. The introduction of the formyl and the tert-butoxycarbonylamino groups would be key transformations.

Caption: Conceptual workflow for the synthesis of the target compound.

Example Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on established chemical principles for the synthesis of substituted pyridines.[4][5][6]

Step 1: Boc Protection of an Aminochloropyridine Precursor

-

To a solution of the appropriate aminochloropyridine precursor in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base such as triethylamine or diisopropylethylamine.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Directed Ortho-Metalation and Formylation

-

Dissolve the Boc-protected aminochloropyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C) under an inert atmosphere (argon or nitrogen).

-

Slowly add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to effect deprotonation at the position ortho to the directing carbamate group.

-

After stirring for a period to ensure complete metalation, add a formylating agent, such as N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature slowly.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate.

Role in Drug Discovery and Medicinal Chemistry

The structural motifs present in tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.

The Importance of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. However, the carbamate functionality itself is also a common structural feature in many approved drugs.[7] Carbamates can act as bioisosteres of amides, offering improved stability and cell membrane permeability.[7] They can also be incorporated as part of a prodrug strategy, where the carbamate is cleaved in vivo to release the active pharmaceutical ingredient.[7]

The Substituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of bioactive compounds. The substituents on the pyridine ring of the title compound offer multiple points for diversification:

-

The Formyl Group: This aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination to introduce new amine-containing side chains, Wittig reactions to form alkenes, and condensation reactions to build heterocyclic systems.

-

The Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups. It also influences the electronic properties of the pyridine ring.

The combination of these features makes tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[8]

Visualization of Chemical Identification Workflow

The process of unambiguously identifying a chemical compound involves a hierarchical approach, starting from its name and culminating in its unique structural identifiers.

Caption: Workflow for the comprehensive identification of a chemical compound.

References

-

ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Available at: [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

-

PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Available at: [Link]

-

ChemUniverse. tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Available at: [Link]

-

Journal of Synthetic Chemistry. Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Available at: [Link]

-

PubChem. 2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid. Available at: [Link]

-

PubChemLite. Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate (C11H13ClN2O3). Available at: [Link]

-

Organic & Biomolecular Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available at: [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]

-

PubMed Central. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Available at: [Link]

-

PubChem. 8-Deoxygartanin. Available at: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. Available at: [Link]

-

PubChem. 8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta(g)-2-benzopyran. Available at: [Link]

-

PubChem. CID 8967. Available at: [Link]

-

PubChem. CID 2022. Available at: [Link]

-

PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. Available at: [Link]

Sources

- 1. 1238324-67-8|tert-Butyl (6-chloro-4-formylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. 8-Deoxygartanin | C23H24O5 | CID 392450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta(g)-2-benzopyran | C18H26O | CID 10220788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jsynthchem.com [jsynthchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]

A Senior Application Scientist's Guide to the Safe Handling of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate

A Note on Methodology: Direct and comprehensive safety data for tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate (CAS No. 1238324-67-8) is not fully available in published literature. This guide has been constructed by synthesizing information from the Safety Data Sheets (SDS) of close structural isomers and by analyzing the known hazards of its core chemical moieties: chloropyridines and carbamates. This approach provides a robust, precautionary framework for handling this compound in a research and development setting.

Introduction: Understanding the Compound and its Inherent Risks

This compound is a substituted pyridine derivative, a class of compounds frequently used as intermediates in pharmaceutical synthesis. Its structure combines three key features that dictate its safety profile:

-

A Chloropyridine Ring: Chlorinated pyridines can be toxic and irritating, with potential for absorption through the skin[1][2]. They are known skin, eye, and respiratory irritants[1][3].

-

A Carbamate Group: Carbamates as a class are known for their biological activity, most notably as reversible inhibitors of acetylcholinesterase[4][5]. While the toxicity of this specific molecule is not established, this functional group warrants caution regarding potential neurological effects upon significant exposure.

-

An Aldehyde (Formyl) Group: Aldehydes can act as sensitizers and irritants.

Given its molecular structure, this compound should be treated as a potentially hazardous substance with risks of irritation, sensitization, and toxicity upon ingestion, inhalation, or skin contact. The primary objective of this guide is to establish a framework of informed caution, ensuring that all handling procedures are grounded in a clear understanding of these potential risks.

Hazard Identification and Classification

While a specific GHS classification for CAS No. 1238324-67-8 is not established, data from closely related isomers and the parent structures allow for a presumptive classification. This proactive hazard assessment is fundamental to laboratory safety.

| Hazard Class | Presumptive Classification & Rationale | GHS Pictogram | Signal Word | Hazard Statements (Anticipated) |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | |

| Skin Irritation | Category 2 | (as above) | Warning | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | (as above) | Warning | H319: Causes serious eye irritation. |

| Respiratory Irritation | Category 3 (Single Exposure) | (as above) | Warning | H335: May cause respiratory irritation. |

Rationale: This classification is extrapolated from data on structural isomers and the known properties of chloropyridines and aldehydes, which are frequently categorized with these hazards[1][3][6]. The "Harmful if swallowed" warning is a common feature for many pyridine derivatives and functionalized organic molecules used in synthesis[7][8].

Core Protocols: From Receipt to Disposal

A self-validating safety protocol is one where engineering controls, personal protective equipment (PPE), and procedural steps work in concert to minimize exposure at every stage.

Engineering Controls: The First Line of Defense

The primary causality behind specifying engineering controls is the principle of "as low as reasonably practicable" (ALARP) exposure. The compound is a solid powder which can become airborne, and its vapors may be released upon heating.

-

Primary Handling: All weighing and transfers of the solid compound must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation.

-

Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions that might escape primary containment.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE selection is based on a direct risk assessment of potential exposure routes: dermal, ocular, and respiratory.

| Protection Type | Specification | Justification |

| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides a chemical barrier against incidental contact. Double-gloving is recommended for extended procedures or when handling larger quantities. |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and accidental splashes. Goggles are required when there is a significant splash risk[9]. |

| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory Protection | Not required for standard handling inside a fume hood. | If engineering controls fail or for spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor/particulate cartridges (e.g., ABEK-P2) would be necessary[6]. |

Handling and Storage Protocol

-

Acquisition: Upon receipt, visually inspect the container for damage.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and strong acids, as these are incompatible with pyridine derivatives[7].

-

Weighing & Transfer:

-

Don appropriate PPE before entering the designated handling area.

-

Perform all manipulations within the sash of a chemical fume hood.

-

Use tools (spatulas, weigh boats) dedicated to this compound or thoroughly cleaned after use to prevent cross-contamination.

-

Avoid actions that generate dust, such as vigorous scraping.

-

-

Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully. If the reaction is heated, ensure it is performed under reflux with adequate cooling to minimize vapor release.

-

Post-Handling: After handling, decontaminate the work surface. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste. Wash hands thoroughly with soap and water.

Emergency & Spill Management

Preparedness is the cornerstone of trustworthy laboratory operations. The following workflows outline immediate actions required in an emergency.

Exposure Response Workflow

Caption: First aid decision tree for accidental exposure.

Spill Cleanup Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (fume hood for small spills, lab ventilation for larger ones).

-

Contain: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup[6][8].

-

Collect: Wearing full PPE (including respiratory protection if outside a hood), carefully sweep or scoop the material into a labeled, sealable container for chemical waste.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous chemical waste according to institutional and local regulations.

Physicochemical Data for Experimental Design

Understanding the physical properties is critical for designing safe and effective experiments.

| Property | Value | Source |

| CAS Number | 1238324-67-8 | [10][11] |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | |

| Molecular Weight | 256.69 g/mol | |

| Appearance | Solid (presumed) | Inferred from isomers[6] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. | [6][8] |

Conclusion: A Culture of Safety

The safe use of this compound does not rely on a single action, but on a comprehensive system of controls, procedures, and preparedness. By understanding the compound's constituent hazards and implementing the multi-layered protocols described in this guide, researchers can effectively mitigate risks. This proactive, knowledge-based approach to safety is the bedrock of scientific integrity and innovation.

References

-

National Center for Biotechnology Information (2023). Carbamate Toxicity. StatPearls. Available at: [Link]

-

MD Searchlight (n.d.). Carbamate Toxicity. Available at: [Link]

-

Kumari, R., et al. (2024). Forensic toxicological and analytical aspects of carbamate poisoning – A review. ResearchGate. Available at: [Link]

-

Gupta, R. C. (2012). Toxicity of Organophosphates and Carbamates. Royal Society of Chemistry. Available at: [Link]

-

U.S. Environmental Protection Agency (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Available at: [Link]

-

National Toxicology Program (n.d.). 2-Chloropyridine. NTP Report. Available at: [Link]

-

Autech Industry Co.,Ltd. (2019). MSDS of tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. Available at: [Link]

-

Chemsrc (n.d.). tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate MSDS. Available at: [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. capotchem.cn [capotchem.cn]

- 7. echemi.com [echemi.com]

- 8. CAS#:868736-42-9 | tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. 1238324-67-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 11. This compound | 1238324-67-8 [chemicalbook.com]

The Strategic Utility of tert-Butyl 6-Chloro-4-formylpyridin-3-ylcarbamate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery of novel therapeutics. Among these, substituted pyridines represent a privileged scaffold, frequently incorporated into a multitude of clinically successful drugs.[1] This technical guide provides a comprehensive overview of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate, a versatile trifunctional pyridine building block. We will delve into its synthesis, explore the reactivity of its key functional groups, and present its application in the synthesis of kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of numerous pharmaceuticals due to its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. Its presence in a wide array of approved drugs underscores its importance in drug design.

This compound (CAS: 1238324-67-8) is a strategically designed building block that offers medicinal chemists three distinct points of diversification from a single, stable scaffold. The presence of a formyl group, a protected amine, and a reactive chloro substituent allows for a modular and convergent approach to the synthesis of complex molecular architectures. This guide will illuminate the practical utility of this reagent, with a focus on its role in the development of kinase inhibitors, a critical class of therapeutics for a range of diseases, including cancer and autoimmune disorders.[1]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of the title compound can be envisioned as a multi-step process starting from a readily available pyridine precursor. A plausible route involves the introduction of the formyl, amino, and chloro functionalities in a strategic sequence.

Caption: Key transformations of this compound.

Reductive Amination of the Formyl Group

The formyl group is a versatile handle for the introduction of various substituents via reductive amination. This reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) is added the primary or secondary amine (1.0-1.2 equiv).

-

A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wide range of functional groups. For electron-deficient pyridines, harsher conditions or alternative reducing agents may be necessary to achieve efficient conversion. [2][3]

Suzuki Coupling of the Chloro Group

The chloro substituent at the 6-position of the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of aryl or heteroaryl moieties.

Experimental Protocol: General Procedure for Suzuki Coupling

-

To a degassed mixture of this compound (1.0 equiv), a boronic acid or boronate ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water or toluene/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and, if necessary, a ligand.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

The efficiency of the Suzuki coupling of chloropyridines can be influenced by the choice of catalyst, ligand, base, and solvent system. [4][5][6]

Deprotection of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: General Procedure for Boc Deprotection

-

The Boc-protected pyridine is dissolved in a suitable solvent (e.g., dichloromethane, dioxane, or methanol).

-

A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in a solvent like dioxane or methanol), is added to the solution.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent and excess acid are removed under reduced pressure. The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Application in the Synthesis of IRAK4 Kinase Inhibitors: A Case Study

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play crucial roles in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. [7]Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.

While a direct synthesis of an IRAK4 inhibitor using the 4-formyl isomer is not explicitly detailed in the literature, a patent for IRAK4 inhibitors (WO2017004133A1) describes the use of the closely related tert-butyl (6-chloro-5-formylpyridin-3-yl)carbamate. The synthetic strategy employed in this patent can be readily adapted for the 4-formyl isomer, showcasing its potential in this therapeutic area.

Retrosynthetic Analysis of a Hypothetical IRAK4 Inhibitor

The following retrosynthetic analysis illustrates how this compound could be utilized in the synthesis of a hypothetical IRAK4 inhibitor.

Caption: Retrosynthetic analysis of a hypothetical IRAK4 inhibitor.

Synthetic Workflow

The forward synthesis would involve a convergent approach, leveraging the orthogonal reactivity of the building block's functional groups.

-

Reductive Amination: The formyl group of this compound would be reacted with a suitable amine to install a key side chain.

-

Suzuki Coupling: The chloro group would then be subjected to a Suzuki coupling with an appropriate aryl or heteroaryl boronic acid to introduce another crucial fragment of the target molecule.

-

Boc Deprotection: The Boc protecting group would be removed under acidic conditions to reveal the free amine.

-

Amide Coupling: Finally, the liberated amine would be coupled with a carboxylic acid to complete the synthesis of the hypothetical IRAK4 inhibitor.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies by simply varying the amine, boronic acid, and carboxylic acid coupling partners.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a powerful platform for the efficient and modular synthesis of complex, biologically active molecules. The strategic positioning of an aldehyde, a protected amine, and a halogen on a privileged pyridine scaffold makes it an ideal starting material for the synthesis of kinase inhibitors, particularly in the promising area of IRAK4-targeted therapies. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, with the aim of empowering researchers to leverage this powerful tool in their quest for novel therapeutics.

References

-

Design, synthesis and biological evaluation of pyridine-based IRAK4 inhibitors. Journal of China Pharmaceutical University, 2017, 48(6): 670-674. [Link]

-

Suzuki-Miyaura cross-coupling reaction of 6-chloropyrimidine-2,4-diamine. ResearchGate. [Link]

-

Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 2022, 62, 116729. [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 1995, 60 (23), pp 7508–7510. [Link]

-

IRAK-4 inhibitors. Part III: a series of imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry Letters, 2008, 18(12), 3656-60. [Link]

-

Biogen synthesizes new IRAK-4 inhibitors. BioWorld. [Link]

-

吡啶类IRAK4抑制剂的设计、合成及生物活性评价. 中国药科大学学报. [Link]

-

A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Synlett, 2003(4), 555-557. [Link]

-

TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. ChemBK. [Link]

-

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. PubChem. [Link]

-

The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 2012, 48(67), 8413-8415. [Link]

-

Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 2003, 5(3), 267-72. [Link]

-

Direct Leuckart-type reductive amination of aldehydes and ketones: a facile one-pot protocol for the preparation of secondary and tertiary amines. Tetrahedron Letters, 2011, 52(45), 5974-5977. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2021, 26(11), 3185. [Link]

-

tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate. ChemUniverse. [Link]

-

Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 2024, 14(29), 20956-20961. [Link]

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Advanced Synthesis & Catalysis, 2021, 363(15), 3866-3871. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 2017, 19(1), 146-150. [Link]

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 2021, 16(2), 123-130. [Link]

Sources

- 1. Design, synthesis and biological evaluation of pyridine-based IRAK4 inhibitors [jcpu.cpu.edu.cn]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Pyridine Intermediates in Drug Discovery: A Strategic and Synthetic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring is one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a bioisosteric replacement for phenyl rings make it a privileged structure in drug design.[3][4] This guide provides a comprehensive technical overview for drug discovery professionals on the strategic incorporation and synthesis of substituted pyridine intermediates. We will explore the physicochemical advantages conferred by the pyridine nucleus, detail modern and classical synthetic methodologies for its construction and functionalization, and present practical, field-proven protocols. Case studies of prominent FDA-approved drugs will illustrate the pivotal role of this scaffold in targeting a wide array of diseases, particularly in oncology and central nervous system (CNS) disorders.[3]

The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The prevalence of the pyridine motif in pharmaceuticals is not accidental; it is a deliberate choice rooted in its fundamental chemical properties.[3] Between 2014 and 2023, 54 new drugs approved by the US FDA contained a pyridine ring, making it the most frequently used azaheterocycle in newly approved medicines.[3][5] This preference stems from the nitrogen atom's profound influence on the ring's characteristics, offering distinct advantages over a simple benzene ring.

Physicochemical and Pharmacokinetic Advantages

The substitution of a carbon-hydrogen group in benzene with a nitrogen atom fundamentally alters the molecule's properties. The nitrogen atom acts as a hydrogen bond acceptor, a feature crucial for specific drug-receptor interactions. Furthermore, it introduces a dipole moment and increases the polarity of the molecule, which can significantly improve solubility and other pharmacokinetic (ADME) properties.[3]

Replacing a phenyl group with a pyridyl ring, a strategy known as scaffold hopping or bioisosteric replacement, is a powerful tool in lead optimization.[6][7] The electron-deficient nature of the pyridine ring can increase metabolic stability by making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] This strategic replacement has been shown to enhance biological potency, improve cell permeability, and resolve issues with protein binding.[2][3]

| Property | Benzene | Pyridine | Causality and Implication in Drug Design |

| Formula | C₆H₆ | C₅H₅N | Nitrogen atom introduces asymmetry and a lone pair of electrons. |

| Molecular Weight | 78.11 g/mol | 79.10 g/mol | Minimal size increase allows for effective bioisosteric replacement. |

| Hydrogen Bonding | None | Acceptor | The nitrogen lone pair can form crucial H-bonds with biological targets, enhancing binding affinity and specificity.[3] |

| Dipole Moment | 0 D | 2.2 D | Increased polarity often improves aqueous solubility and can alter interactions with transport proteins and receptors. |

| Metabolic Stability | Prone to oxidation | Generally more stable | The electron-withdrawing nitrogen deactivates the ring towards oxidative metabolism, often improving drug half-life.[6] |

Comparison of Benzene and Pyridine Scaffolds

The decision to use a pyridine scaffold is often a strategic one aimed at overcoming the limitations of a corresponding benzene analog.

Caption: Strategic benefits of replacing benzene with a pyridine scaffold.

Synthetic Strategies for Substituted Pyridine Intermediates

The construction and functionalization of the pyridine ring are central to its application. Methodologies range from classical condensation reactions to modern, highly efficient catalytic processes.[8][9]

Classical Condensation Reactions

-

Hantzsch Dihydropyridine Synthesis: This is a classic multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation to yield the pyridine ring.[8][10] While robust, it is often limited to specific substitution patterns.

-

Guareschi–Thorpe Reaction: This method uses a cyanoacetamide or alkyl cyanoacetate and a 1,3-dicarbonyl compound to produce hydroxypyridines.[11]

Modern Catalytic Methodologies

Modern synthetic chemistry has gravitated towards transition-metal-catalyzed reactions, which offer superior efficiency, regioselectivity, and functional group tolerance.[12][13][14]

-

Transition-Metal-Catalyzed Cyclizations: These reactions, often employing catalysts based on rhodium, ruthenium, or iron, can construct the pyridine ring from simple, acyclic precursors like alkynes, nitriles, and aldehydes in a highly convergent manner.[13] The [2+2+2] cycloaddition of alkynes and a nitrile is a particularly atom-economical approach.[13]

-

Direct C-H Functionalization: This is arguably the most significant recent advancement.[15][16] Instead of building the ring with substituents already in place, C-H functionalization allows for the direct attachment of new groups (e.g., alkyl, aryl) to a pre-existing pyridine core.[17][18] This strategy is exceptionally valuable for late-stage functionalization in a drug discovery campaign, as it allows for rapid diversification of a lead compound without lengthy de novo synthesis.[19] However, controlling the site of functionalization (regioselectivity) can be challenging due to the electronic nature of the pyridine ring, which typically favors reaction at the C2 and C4 positions.[15][19]

Caption: General workflow for the synthesis of substituted pyridine intermediates.

Featured Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine

This protocol describes a direct C-H functionalization reaction, a cornerstone of modern pyridine chemistry. The causality for choosing palladium catalysis lies in its high efficiency and well-understood mechanism for C-H activation and cross-coupling. This system is self-validating through rigorous analytical confirmation of the product structure.

Objective: To synthesize 2-phenylpyridine from pyridine and iodobenzene via a palladium-catalyzed direct C-H arylation.

Materials:

-

Pyridine (reagent grade, distilled)

-

Iodobenzene (98%)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃, anhydrous)

-

Dimethylacetamide (DMA, anhydrous)

-

Toluene (for extraction)

-

Brine solution

-

Magnesium sulfate (MgSO₄, anhydrous)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To a dry Schlenk flask under an inert atmosphere (N₂), add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Scientist's Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from Pd(OAc)₂. PPh₃ serves as a ligand to stabilize the catalyst. K₂CO₃ is the base required for the C-H activation step.

-

-

Addition of Reagents:

-

Add anhydrous dimethylacetamide (DMA, 4 mL) to the flask.

-

Add pyridine (2.0 mmol) followed by iodobenzene (1.0 mmol) via syringe.

-

Scientist's Rationale: DMA is a high-boiling polar aprotic solvent suitable for this type of cross-coupling reaction. Iodobenzene is the aryl source. Pyridine is used in excess to also serve as a ligand and solvent.

-

-

Reaction Execution:

-

Seal the flask and heat the mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Scientist's Rationale: Elevated temperature is necessary to overcome the activation energy for both C-H bond cleavage and the reductive elimination steps in the catalytic cycle.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with toluene (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Scientist's Rationale: The aqueous work-up removes the inorganic salts and the polar solvent (DMA). Toluene is a suitable extraction solvent for the nonpolar product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-phenylpyridine as a pure compound.

-

Scientist's Rationale: Chromatography is essential to separate the desired product from unreacted starting materials, catalyst residues, and any side products.

-

Case Studies: Pyridine Intermediates in FDA-Approved Drugs

The strategic importance of substituted pyridines is best exemplified by their presence in numerous blockbuster drugs. A significant number of these are kinase inhibitors, where the pyridine nitrogen often forms a critical hydrogen bond in the ATP-binding pocket of the enzyme.[3]

| Drug Name | Pyridine Moiety | Therapeutic Target | Primary Indication |

| Imatinib | 3-pyridyl | Bcr-Abl Tyrosine Kinase | Chronic Myeloid Leukemia (CML)[3] |

| Crizotinib | 2,6-disubstituted pyridine | ALK/ROS1 Tyrosine Kinase | Non-Small Cell Lung Cancer[1] |

| Abiraterone | 3-pyridyl | CYP17A1 | Prostate Cancer[1][2] |

| Esomeprazole | Substituted pyridine | H⁺/K⁺-ATPase (Proton Pump) | Gastroesophageal Reflux Disease (GERD)[3] |

| Amlodipine | Dihydropyridine | L-type Calcium Channels | Hypertension[1][3] |

| Roflumilast | 4-pyridyl | Phosphodiesterase-4 (PDE4) | Chronic Obstructive Pulmonary Disease (COPD)[1] |

Future Directions and Outlook

The field of pyridine synthesis continues to evolve, driven by the need for greater efficiency, sustainability, and molecular complexity.

-

Regioselective C-H Functionalization: A major ongoing challenge is controlling the position of functionalization. Recent breakthroughs in photocatalysis and the use of transient directing groups are enabling previously difficult meta and para-selective C-H functionalizations, opening new avenues for novel analog synthesis.[19][20]

-